molecular formula C14H17ClN2O4S B4938113 2-chloro-N,N-diethyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

2-chloro-N,N-diethyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

Cat. No.: B4938113
M. Wt: 344.8 g/mol
InChI Key: IQQQZIHIYNKPJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N,N-diethyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, diethylamino group, and a thiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,N-diethyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-chlorobenzoic acid with N,N-diethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Introduction of the Thiazolidinone Moiety: The thiazolidinone ring is introduced by reacting the benzamide intermediate with a thiazolidinone precursor under acidic or basic conditions, depending on the specific reagents used.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,N-diethyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide can undergo various types of chemical reactions:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiazolidinone ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).

Major Products

    Substitution: Depending on the nucleophile, products can include substituted benzamides.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-chloro-N,N-diethyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 2-chloro-N,N-diethyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N,N-diethylacetamide: Similar in structure but lacks the thiazolidinone ring.

    2-chloro-N,N-dimethylethylamine: Similar in structure but has a dimethylamino group instead of a diethylamino group.

    2-chloro-5-nitrobenzamide: Similar in structure but has a nitro group instead of the thiazolidinone ring.

Uniqueness

2-chloro-N,N-diethyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide is unique due to the presence of the thiazolidinone ring, which can impart specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-N,N-diethyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O4S/c1-3-16(4-2)14(19)11-9-10(5-6-12(11)15)17-13(18)7-8-22(17,20)21/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQQZIHIYNKPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.